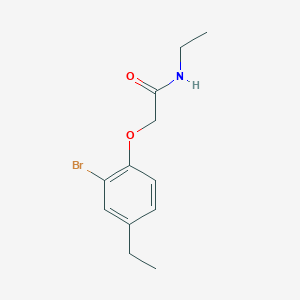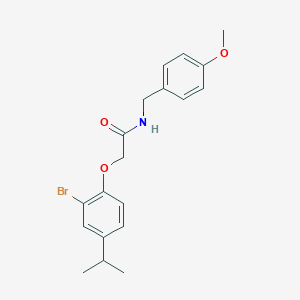![molecular formula C15H10Cl3N3S B296749 3-[(2-chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole](/img/structure/B296749.png)
3-[(2-chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives that are known for their diverse biological activities.
作用機序
The exact mechanism of action of 3-[(2-chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It also has antioxidant properties and can scavenge free radicals. Moreover, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 3-[(2-chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole in lab experiments is its diverse biological activities. This compound can be used to study various diseases and conditions, including Alzheimer's disease, Parkinson's disease, and cancer. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.
将来の方向性
There are several future directions for the research on 3-[(2-chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole. One of the directions is to further investigate its potential therapeutic applications, especially in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its toxicity and safety profile in more detail. Moreover, it would be interesting to explore its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. It has diverse biological activities and can be used to study various diseases and conditions. However, its toxicity and safety profile need to be studied in more detail. Further research is needed to explore its potential as a lead compound for the development of new drugs.
合成法
The synthesis of 3-[(2-chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole can be achieved through various methods. One of the commonly used methods is the reaction of 2,4-dichlorobenzonitrile with thiosemicarbazide in the presence of sodium hydroxide. This reaction leads to the formation of 2-(2,4-dichlorophenyl)-N'-(2-chlorobenzylidene) hydrazinecarbothioamide, which is then cyclized with sodium ethoxide to yield this compound.
科学的研究の応用
3-[(2-chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit antifungal, antibacterial, antitumor, anti-inflammatory, and anticonvulsant activities. This compound has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C15H10Cl3N3S |
|---|---|
分子量 |
370.7 g/mol |
IUPAC名 |
3-[(2-chlorophenyl)methylsulfanyl]-5-(2,4-dichlorophenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C15H10Cl3N3S/c16-10-5-6-11(13(18)7-10)14-19-15(21-20-14)22-8-9-3-1-2-4-12(9)17/h1-7H,8H2,(H,19,20,21) |
InChIキー |
RMJPHTMEAKMICW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CSC2=NNC(=N2)C3=C(C=C(C=C3)Cl)Cl)Cl |
正規SMILES |
C1=CC=C(C(=C1)CSC2=NNC(=N2)C3=C(C=C(C=C3)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B296670.png)



![Methyl 2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B296677.png)


![1-[(2-Bromo-4-isopropylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B296683.png)

![2-[2-Bromo-4-(propan-2-yl)phenoxy]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B296685.png)
![methyl 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296688.png)
![methyl 2-amino-7-hydroxy-4-[4-[(4-methylphenyl)methoxy]phenyl]-4H-chromene-3-carboxylate](/img/structure/B296689.png)
